PYRIDOXAMINE DIHYDROCHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridoxamine dihydrochloride is a derivative of pyridoxamine, one of the forms of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is known for its ability to scavenge free radicals and inhibit the formation of advanced glycation end-products, making it a compound of interest in medical research, particularly for its potential therapeutic effects in diabetic complications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine dihydrochloride typically involves the following steps:

Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. Pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime.

Conversion to this compound: Pyridoxal oxime is reacted with acetic acid and zinc to yield an acetic acid solution containing pyridoxamine. The solution is then concentrated and the acetic acid is reclaimed. .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, such as temperature, pH, and concentration of reagents, to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Route 1: Oxidative and Reductive Pathway

-

Oxidation of Pyridoxine Hydrochloride :

-

Formation of Pyridoxal Oxime :

-

Reduction to Pyridoxamine :

-

Salt Formation :

Route 2: Hydrogenation of Cyanopyridine Derivatives

-

Hydrogenation of 2-methyl-3-hydroxy-4-cyano-5-acetyloxymethyl-pyridine using H₂ and Pd/C in methanol yields this compound .

Reactivity in the Maillard Reaction

Pyridoxamine traps reactive carbonyl intermediates (e.g., 1-deoxyosone) during glycation, inhibiting advanced glycation endproducts (AGEs) :

| Parameter | Glucose | Xylose |

|---|---|---|

| Reactivity at pH 7.4 | Moderate | High |

| Major Product (PX-1) | 15.7 min RT | 15.7 min RT |

| Mechanism | Nucleophilic addition to Amadori intermediates |

Key Findings :

Metal Chelation and Antioxidant Activity

Pyridoxamine binds transition metals (Cu²⁺, Fe³⁺), inhibiting redox reactions that drive oxidative stress :

| Metal Ion | Binding Constant (log K) | Biological Impact |

|---|---|---|

| Cu²⁺ | 8.2 | Inhibits Fenton reactions |

| Fe³⁺ | 6.9 | Reduces lipid peroxidation |

Reaction Example :

Pyridoxamine+Fe3+→Fe-Pyridoxamine Complex(Reduces ROS generation)

Thermal Stability:

pH-Dependent Degradation:

-

Acidic conditions (pH <3): Rapid protonation of the pyridine nitrogen.

-

Alkaline conditions (pH >10): Hydrolysis of the hydroxymethyl group .

Inhibition of Neutrophil Activation:

-

Reduces αMβ2 integrin expression on neutrophils by 50% at 100 µM .

-

Suppresses platelet aggregation by 30–40% in sickle cell disease models .

Antiglycation Activity:

Analytical Characterization

| Method | Conditions | Key Peaks/Results |

|---|---|---|

| HPLC (C18 column) | Mobile phase: MeOH/H₂O (70:30) | RT = 15.7 min |

| LC-MS/MS | ESI+ mode, m/z 241.12 → 125.1 | Quantitation LOD: 0.1 µg/mL |

Applications De Recherche Scientifique

Diabetes and Related Complications

1.1 Diabetic Nephropathy

Pyridoxamine dihydrochloride (Pyridorin™) has been investigated for its role in diabetic nephropathy, a serious complication of diabetes characterized by kidney damage. Research indicates that pyridoxamine blocks oxidative pathways that contribute to the progression of this condition. In clinical trials, such as the PIONEER-CSG-17 study, pyridoxamine was evaluated for its efficacy in reducing serum creatinine levels in patients with diabetic nephropathy. However, the pilot study did not demonstrate a significant effect on kidney function as measured by changes in serum creatinine over 52 weeks .

1.2 Advanced Glycation End Products (AGEs)

Pyridoxamine is known to inhibit the formation of AGEs, which are implicated in various diabetic complications including neuropathy and retinopathy. By chelating metal ions and trapping reactive carbonyl species, pyridoxamine may prevent the formation of AGEs from glucose and proteins . Studies have shown that it can effectively reduce oxidative stress parameters in diabetic models, suggesting its potential as a protective agent against diabetes-related organ damage .

1.3 Bone Health in Diabetes

Recent studies have explored the effects of pyridoxamine on bone health in older women with type 2 diabetes. A double-blind randomized controlled trial indicated that treatment with pyridoxamine increased markers of bone formation, potentially mitigating the risk of fractures associated with diabetes .

Sickle Cell Disease (SCD)

Pyridoxamine has been studied for its potential benefits in sickle cell disease. Research involving sickle mice demonstrated that pyridoxamine reduced neutrophil recruitment and improved survival during hypoxic conditions. The compound appears to exert protective effects against oxidative stress without significantly altering levels of AGEs or nitric oxide . These findings suggest that further clinical investigations are warranted to evaluate its efficacy in human patients with SCD.

Analytical Applications

In addition to its therapeutic uses, this compound serves as an important analytical standard in various biochemical assays. It is utilized in:

- Liquid Chromatography : Pyridoxamine is involved in the simultaneous determination of multiple water-soluble vitamins using advanced chromatographic techniques such as LC-MS/MS .

- Nutritional Analysis : It plays a role in the multi-residue analysis of vitamins in food products, ensuring quality control and nutritional adequacy .

Case Studies and Research Findings

Mécanisme D'action

Pyridoxamine dihydrochloride exerts its effects through several mechanisms:

Scavenging Reactive Carbonyl Species: It reacts with reactive carbonyl species, such as methylglyoxal and 3-deoxyglucosone, preventing them from modifying proteins and other biomolecules.

Inhibition of Glycation and Lipoxidation: It inhibits the Maillard reaction and the formation of advanced glycation and lipoxidation end-products, which are implicated in diabetic complications.

Chelation of Metal Ions: It chelates metal ions, such as copper and iron, which catalyze oxidative reactions, thereby reducing oxidative stress

Comparaison Avec Des Composés Similaires

Pyridoxamine dihydrochloride is compared with other vitamin B6 compounds, such as pyridoxine and pyridoxal:

Pyridoxine: Also known as vitamin B6, pyridoxine is commonly used in supplements and fortified foods. It is less effective than pyridoxamine in inhibiting glycation and lipoxidation reactions.

Pyridoxal: Pyridoxal is another form of vitamin B6 that serves as a coenzyme in various enzymatic reactions. It is less stable than pyridoxamine in liquid media and less effective in scavenging reactive carbonyl species.

Pyridoxal Phosphate: The biologically active form of vitamin B6, pyridoxal phosphate, is involved in numerous enzymatic reactions. .

Propriétés

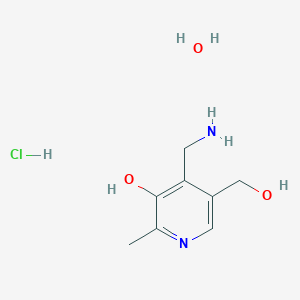

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJSFRONKUPQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.